molecular formula C15H21IN2O3 B1521788 Tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)-pyrrolidine-1-carboxylate CAS No. 1171920-04-9

Tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)-pyrrolidine-1-carboxylate

Cat. No. B1521788
M. Wt: 404.24 g/mol
InChI Key: RCLXQIDPNQSCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)-pyrrolidine-1-carboxylate is a chemical compound used in diverse scientific research . Its versatile properties make it an invaluable tool in drug development and organic synthesis.


Molecular Structure Analysis

The molecular formula of this compound is C15H21IN2O3 . The molecular weight is 404.24 . The structure includes a pyrrolidine ring, an iodopyridinyl group, and a tert-butyl ester group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Green Chemistry Applications

A study by Zhang et al. (2009) developed a metal-free catalytic system using iodine–pyridine–tert-butylhydroperoxide for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This approach is notable for its mild and environmentally benign conditions, emphasizing the role of pyridine derivatives in promoting green chemistry solutions. The process showcases high chemoselectivity and efficiency, presenting a sustainable alternative to traditional oxidation methods (Zhang et al., 2009).

Catalysis in Water Oxidation

Research by Zong and Thummel (2005) investigated a new family of Ru complexes for water oxidation, where 4-substituted pyridines, including derivatives similar in structure to the query compound, were used to improve oxygen evolution in a catalytic system. This study demonstrates the potential of pyridine derivatives in enhancing the efficiency and turnover numbers of water oxidation catalysts, contributing to the development of renewable energy technologies (Zong & Thummel, 2005).

Synthesis of Complex Molecules

A method for coupling arylboronic acids with a partially reduced pyridine derivative was developed by Wustrow and Wise (1991), resulting in a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study exemplifies the utility of pyridine derivatives in facilitating the synthesis of complex organic molecules, highlighting their importance in medicinal chemistry and drug development (Wustrow & Wise, 1991).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

tert-butyl 3-[(3-iodopyridin-4-yl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(19)18-7-5-11(9-18)10-20-13-4-6-17-8-12(13)16/h4,6,8,11H,5,7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLXQIDPNQSCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)-pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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